molecular formula C13H13NO B1347071 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol CAS No. 5423-67-6

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol

Cat. No. B1347071
CAS RN: 5423-67-6
M. Wt: 199.25 g/mol
InChI Key: WKJMQLMWPMZUQH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is a member of the tetrahydroquinoline class of compounds, which are aromatic compounds with a wide range of biological activities . It has been shown to be an inhibitor of ATPase and can be used as an intermediate in the synthesis of other chemicals . It is also a naturally occurring compound found in plants, fungi, and bacteria .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is C13H13NO . Its average mass is 199.248 Da and its monoisotopic mass is 199.099716 Da .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol has a density of 1.2±0.1 g/cm3, a boiling point of 424.3±34.0 °C at 760 mmHg, and a flash point of 210.5±16.3 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is 1.97 .

Scientific Research Applications

Application 1: Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: The compound “1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol” is used in the synthesis of heterocyclic compounds . It’s particularly used in the chlorination process of 3-phenoxy-1,2,3,4-tetrahydrobenzo [h]quinolines .
  • Results or Outcomes: The result of this process is the formation of 4,6-dichlorobenzo [h]quinoline .

Application 2: Dry Chemistry

  • Scientific Field: Dry Chemistry .
  • Summary of the Application: “1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol” is used in dry chemistry for the determination of urea .
  • Results or Outcomes: The outcome of this application is the determination of urea levels, which can be crucial in medical diagnostics .

Application 3: Synthesis of Benzo[g]quinoline Derivatives

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol” is used in the synthesis of benzo[g]quinoline derivatives .
  • Methods of Application: The Fischer and Friedländer reactions with 1,2,3,4-tetrahydrobenzo[g]-quinolin-4-one are used to pass from derivatives of benzo[g]-quinoline to more complex polycyclic systems .
  • Results or Outcomes: The result of this process is the formation of indolo[3,2-c]benzo[g]quinoline and 6,7-dihydroquinolino[3,2-c]benzo[g]quinoline .

Application 4: Synthesis of Complex Polycyclic Systems

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol” is used in the synthesis of more complex polycyclic systems .
  • Methods of Application: The Fischer and Friedländer reactions with 1,2,3,4-tetrahydrobenzo[g]-quinolin-4-one are used to pass from derivatives of benzo[g]-quinoline to more complex polycyclic systems .
  • Results or Outcomes: The result of this process is the formation of indolo[3,2-c]benzo[g]quinoline and 6,7-dihydroquinolino[3,2-c]benzo[g]quinoline .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol indicates that it has GHS07 pictograms, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-8-11/h1-6,11,14-15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJMQLMWPMZUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252939
Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol

CAS RN

5423-67-6
Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5423-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5423-67-6
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Record name 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Campus, F Campus, B Campus - Citeseer
Key Contact: Point of Care Coordinator 5’-tetramethylbenzidine. Colors range from orange through green; very high levels of blood may cause the color development to continue to blue…
Number of citations: 4 citeseerx.ist.psu.edu
WD Siska, DJ Meyer, AE Schultze… - Veterinary Clinical …, 2017 - Wiley Online Library
Background A high incidence of unexplained positive urine reagent test strip reactions was observed in healthy, untreated laboratory‐housed nonhuman primates, Beagle dogs, and …
Number of citations: 15 onlinelibrary.wiley.com
E Jansson - 2022 - diva-portal.org
Urinsticka är en analysmetod med stor efterfrågan på kliniska laboratorier, då metoden snabbt och patientnära analyserar innehållet i urinprover. Vid avdelningen klinisk kemi på …
Number of citations: 0 www.diva-portal.org
AS D'Cruz - 2014 - repository-tnmgrmu.ac.in
INTRODUCTION: Neurogenic bladder dysfunction is a great challenge in patients with traumatic or non-traumatic spinal cord injuries (SCI). The neurological level of injury and the …
Number of citations: 3 repository-tnmgrmu.ac.in
AK Yetisen, MS Akram, CR Lowe - Lab on a Chip, 2013 - pubs.rsc.org
Dipstick and lateral-flow formats have dominated rapid diagnostics over the last three decades. These formats gained popularity in the consumer markets due to their compactness, …
Number of citations: 959 pubs.rsc.org
CA Sink, NM Weinstein - 2011 - books.google.com
Practical Veterinary Urinalysis is a comprehensive, clinically relevant resource for the veterinary laboratory. This bench-top guide covers sample handling guidelines, interpretation of …
Number of citations: 50 books.google.com
F Fathy - sscc.med.sa
3.1 A POCT can be defined as any analytical test performed on a patient by a healthcare professional outside of the conventional Laboratory setting. As a result this is a test that can be …
Number of citations: 2 sscc.med.sa
F Dumler, LL Rocher, BL Madrazo - researchgate.net
The urinalysis is the single most useful and cost effective method of screening for renal and urological disease. It is simple, inexpensive, widely available, and noninvasive. Although not …
Number of citations: 0 www.researchgate.net
DG Ross - Imaging and Technology in Urology, 2023 - Springer
Urinalysis is a quick, cheap, and readily available point of care test. The combination of reagents allows for rapid access testing of urine to screen for indicators that may require further …
Number of citations: 4 link.springer.com
AK Israni, BL Kasiske - 2008 - doctorlib.info
Because patients in early stages of chronic kidney disease (CKD) often exhibit few signs and symptoms, tests for screening and diagnosis are critical in nephrology. Directly or indirectly, …
Number of citations: 8 doctorlib.info

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